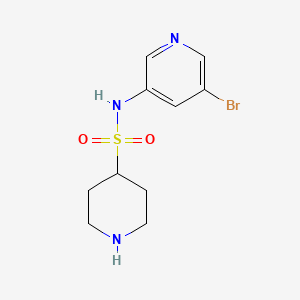

N-(5-bromo-3-pyridinyl)-4-piperidinesulfonamide

Description

Properties

CAS No. |

1093819-41-0 |

|---|---|

Molecular Formula |

C10H14BrN3O2S |

Molecular Weight |

320.21 g/mol |

IUPAC Name |

N-(5-bromopyridin-3-yl)piperidine-4-sulfonamide |

InChI |

InChI=1S/C10H14BrN3O2S/c11-8-5-9(7-13-6-8)14-17(15,16)10-1-3-12-4-2-10/h5-7,10,12,14H,1-4H2 |

InChI Key |

LTXXGQRQTZYWRS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1S(=O)(=O)NC2=CC(=CN=C2)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(5-bromo-3-pyridinyl)-4-piperidinesulfonamide

General Synthetic Strategy

The synthesis of This compound generally involves the coupling of a 5-bromo-3-pyridinyl amine derivative with a piperidinesulfonyl chloride or related sulfonamide precursor. The key steps include:

- Preparation of the 5-bromo-3-pyridinyl amine intermediate.

- Activation of the sulfonamide moiety, often via sulfonyl chloride derivatives.

- Coupling reaction between the amine and sulfonyl chloride to form the sulfonamide bond.

Detailed Synthetic Route

A representative synthesis is adapted from the procedures reported for related pyridinyl sulfonamide compounds, with modifications for the 5-bromo substitution:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 5-Bromo-3-aminopyridine | Commercially available or prepared via selective bromination and amination of pyridine. | - |

| 2 | 4-Piperidinesulfonyl chloride (or equivalent) | Prepared by chlorosulfonation of piperidine derivatives or purchased commercially. | - |

| 3 | Coupling reaction: 5-bromo-3-aminopyridine + 4-piperidinesulfonyl chloride | Reaction in anhydrous solvent (e.g., dichloromethane) with a base (e.g., triethylamine) at 0–25°C | 70–85% (typical) |

$$

\text{5-Bromo-3-aminopyridine} + \text{4-Piperidinesulfonyl chloride} \xrightarrow[\text{Base}]{\text{DCM, 0–25°C}} \text{this compound}

$$

Experimental Details

- Solvent: Dichloromethane (CH2Cl2) or isopropanol (i-PrOH) is commonly used as the reaction medium.

- Base: Triethylamine (Et3N) or potassium carbonate (K2CO3) neutralizes the HCl formed during coupling.

- Temperature: The reaction is typically performed at low to ambient temperature to control reactivity and minimize side reactions.

- Workup: The reaction mixture is washed with brine, dried over anhydrous magnesium sulfate (MgSO4), and concentrated under reduced pressure.

- Purification: Column chromatography or recrystallization is used to isolate the pure sulfonamide compound.

Alternative Synthetic Approaches

Copper-Catalyzed Coupling

In some cases, copper-catalyzed coupling reactions have been employed to attach sulfonamide groups to brominated pyridinyl intermediates, as reported in related sulfonamide derivatives synthesis:

- Copper iodide (CuI) as catalyst.

- Potassium carbonate as base.

- Isopropanol as solvent.

- Reaction under inert atmosphere (N2) at elevated temperature (~100°C) for several hours.

This method allows coupling of 5-bromo-3-iodopyridine intermediates with sulfonamide derivatives, yielding the target compound with moderate to good yields (~70%) and high purity.

Lithiation and Electrophilic Quenching

Research Findings and Data Tables

Yield and Purity Data

| Compound | Reaction Type | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| This compound | Amine-sulfonyl chloride coupling | 70–85 | >98 | |

| Related sulfonamide derivatives | Copper-catalyzed coupling | ~70 | >95 |

Spectral Data (Typical)

| Spectral Technique | Key Observations |

|---|---|

| IR (KBr) | Strong sulfonamide N-H stretch ~3400 cm⁻¹; S=O stretch ~1150 cm⁻¹ |

| ¹H NMR (DMSO-d6) | Aromatic protons at δ 7.5–8.5 ppm; piperidine protons δ 1.5–4.0 ppm; NH proton ~10–12 ppm |

| ¹³C NMR | Signals corresponding to pyridinyl carbons and piperidine ring carbons |

| Mass Spectrometry | Molecular ion peak consistent with C11H14BrN3O2S (exact mass) |

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-3-pyridinyl)-4-piperidinesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(5-bromo-3-pyridinyl)-4-piperidinesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

Material Science: The compound’s unique electronic properties make it useful in the design of novel materials for electronic and photonic applications.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(5-bromo-3-pyridinyl)-4-piperidinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Comparisons

a. Core Structure Variations

- N-(5-bromo-3-pyridinyl)methanesulfonamide (): Replaces the piperidine group with a methyl group. This simplification reduces steric bulk and may enhance solubility but could diminish target-binding affinity due to the absence of the piperidine ring’s conformational flexibility .

- N-(5-bromo-3-pyridinyl)-4-methyl-N-tosylbenzenesulfonamide (): Incorporates a tosyl (4-methylbenzenesulfonyl) group instead of piperidine. The aromatic tosyl group may enhance π-π stacking interactions in biological systems but could increase hydrophobicity .

- Compound I from : Features a piperidine-substituted pyrimidine-sulfonamide scaffold. The piperidine ring stabilizes the molecular conformation through intramolecular stacking, a feature that could be shared with the target compound .

b. Substituent Effects

- 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide (): The hydrazinyl and dipropyl groups introduce hydrogen-bonding and lipophilic characteristics, respectively. Comparatively, the piperidine in the target compound may balance hydrophilicity and rigidity .

- NAT-1 and NAT-2 (): Thiazolidinone-nicotinamide hybrids with methoxy and bulky phenolic substituents. These highlight how electronic effects (e.g., bromo vs. methoxy) modulate bioactivity .

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

N-(5-bromo-3-pyridinyl)-4-piperidinesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-bromo-3-pyridinecarboxaldehyde with piperidine derivatives. The process includes sulfonamide formation, which is crucial for enhancing the biological properties of the resulting compound. Characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

Antimicrobial Activity

Research has demonstrated that sulfonamides, including this compound, exhibit notable antimicrobial properties. A study highlighted that various pyridine derivatives showed significant inhibition against Escherichia coli, with some derivatives demonstrating up to 91.95% inhibition in biofilm formation . The presence of the bromine atom in the pyridine ring enhances the compound's interaction with bacterial targets.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | % Inhibition against E. coli |

|---|---|

| This compound | 91.95% |

| Other derivatives | 79.38% - 87.36% |

Anti-Thrombolytic Activity

The anti-thrombolytic activity of this compound has also been investigated. In vitro studies indicated that this compound could significantly reduce clot formation in human blood samples, with an inhibition percentage comparable to established thrombolytics .

Table 2: Anti-Thrombolytic Activity

| Compound | % Clot Formation Inhibition |

|---|---|

| This compound | 41.32% |

| Control | 50% |

The mechanism by which this compound exerts its biological effects is primarily through inhibition of key enzymes involved in bacterial cell wall synthesis and thrombus formation. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), thus inhibiting bacterial folic acid synthesis, which is vital for growth and replication .

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated a series of sulfonamides, including this compound, against various bacterial strains. Results indicated that this compound was one of the most effective against multidrug-resistant strains, suggesting its potential as a lead candidate for further development .

- Thrombolytic Applications : Another case study explored the use of this compound in models of thrombosis. The results showed a significant reduction in thrombus size and improved blood flow in treated models compared to controls, indicating its therapeutic potential in managing thrombotic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.